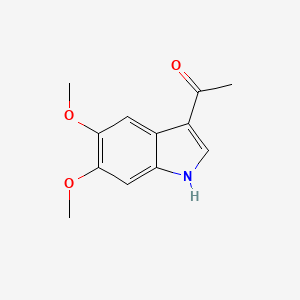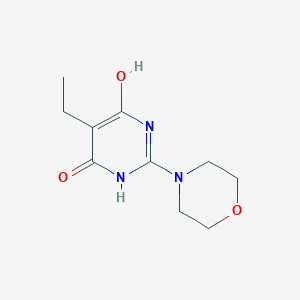
5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides, while the hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one may involve:
Batch Reactors: For controlled synthesis and optimization of reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: 5-ethyl-6-oxo-2-morpholinopyrimidin-4(3H)-one.
Reduction Products: 5-ethyl-6-hydroxy-2-morpholinodihydropyrimidin-4(3H)-one.
Substitution Products: Various substituted morpholinopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-ethyl-6-hydroxy-2-piperidinopyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-ethyl-6-hydroxy-2-pyrrolidinopyrimidin-4(3H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Structural Features: The presence of both the morpholine ring and the hydroxyl group makes 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one unique.
Reactivity: The combination of functional groups allows for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
5-ethyl-4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-2-7-8(14)11-10(12-9(7)15)13-3-5-16-6-4-13/h2-6H2,1H3,(H2,11,12,14,15) |
InChI-Schlüssel |
CAVPMGXIFBMPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)N2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


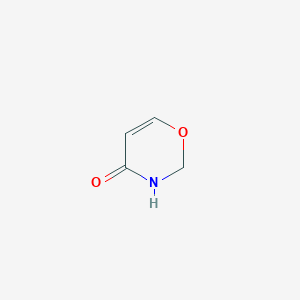

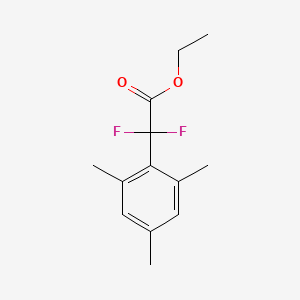
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)

![(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11721338.png)
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
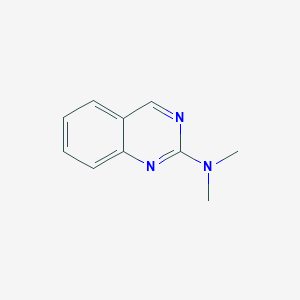
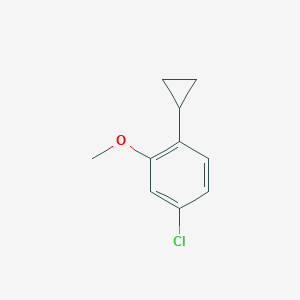
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
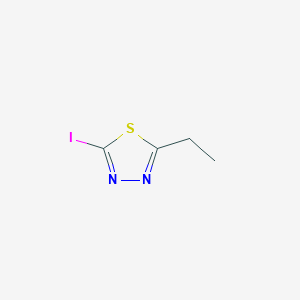
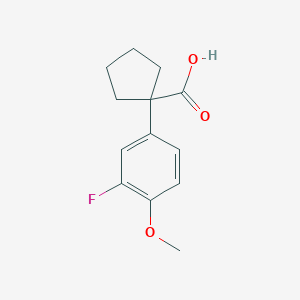
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)
